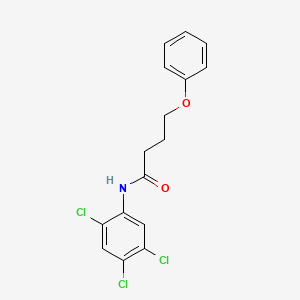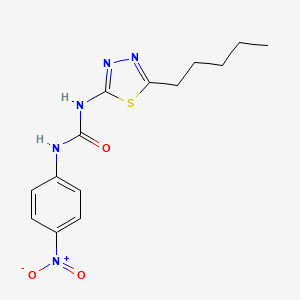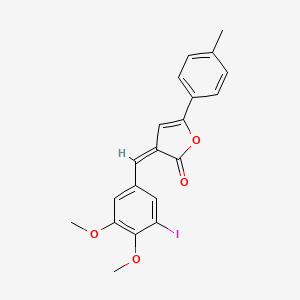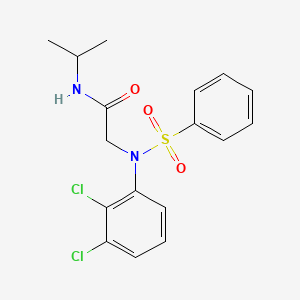
4-phenoxy-N-(2,4,5-trichlorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenoxy-N-(2,4,5-trichlorophenyl)butanamide, commonly known as PPBT, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a novel herbicide.
Mecanismo De Acción
PPBT works by inhibiting the biosynthesis of lipids in the targeted plants, leading to their eventual death. It specifically targets the enzyme acetyl-CoA carboxylase (ACCase), which is involved in lipid biosynthesis, leading to reduced levels of fatty acids in the plant cells.
Biochemical and Physiological Effects:
Studies have shown that PPBT has no significant effects on non-target organisms, including mammals and birds. However, it has been found to have some toxic effects on aquatic organisms, highlighting the need for further research on its environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPBT has several advantages over current herbicides, including its effectiveness against glyphosate-resistant weeds and its selective action on grasses and broadleaf weeds. However, it also has some limitations, including its potential toxicity to aquatic organisms and the need for further research on its long-term environmental impact.
Direcciones Futuras
There are several future directions for research on PPBT, including its potential use in combination with other herbicides to increase its effectiveness, the development of new formulations to improve its delivery and efficacy, and the investigation of its potential use in other applications, such as in the pharmaceutical industry.
In conclusion, PPBT is a promising synthetic compound that has gained significant attention in the scientific community due to its potential as a novel herbicide. Its selective action on grasses and broadleaf weeds, as well as its effectiveness against glyphosate-resistant weeds, make it a promising alternative to current herbicides. However, further research is needed to fully understand its potential environmental impact and to explore its potential use in other applications.
Métodos De Síntesis
PPBT can be synthesized through a multi-step process that involves the reaction of 2,4,5-trichlorophenol with 4-phenoxybutyric acid in the presence of a coupling agent. The resulting product is then subjected to further reactions to obtain the final compound, PPBT.
Aplicaciones Científicas De Investigación
PPBT has been extensively studied for its potential use as a herbicide due to its selective action on grasses and broadleaf weeds. It has been found to be effective against various weed species, including glyphosate-resistant weeds, making it a promising alternative to current herbicides.
Propiedades
IUPAC Name |
4-phenoxy-N-(2,4,5-trichlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c17-12-9-14(19)15(10-13(12)18)20-16(21)7-4-8-22-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTULKRIVSQROKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-N-(2,4,5-trichlorophenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)
![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
![rel-(1R,2R,4R)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5230408.png)
![ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5230416.png)
![3-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5230426.png)
![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)
![1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)
![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)

